molecular formula C15H26O3 B120760 1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)- CAS No. 143086-40-2

1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-

Cat. No. B120760
M. Wt: 254.36 g/mol
InChI Key: ZJQHXIIOVKOVID-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-, also known as (-)-cyclodecane-1,5-diol, is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. This compound has been found to exhibit interesting properties that make it useful in biological and chemical research.

Mechanism Of Action

The mechanism of action of (-)-cyclodecane-1,5-diol is not well understood. However, it is believed that the compound interacts with biological systems through hydrogen bonding and other non-covalent interactions.

Biochemical And Physiological Effects

(-)-Cyclodecane-1,5-diol has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using (-)-cyclodecane-1,5-diol in lab experiments is its chiral nature. This allows for the synthesis of chiral compounds with high enantiomeric purity. However, the synthesis of (-)-cyclodecane-1,5-diol can be challenging, and the compound itself can be difficult to handle due to its low solubility in common solvents.

Future Directions

There are many potential future directions for research involving (-)-cyclodecane-1,5-diol. One area of interest is in the development of new synthetic methods for the compound and its derivatives. Additionally, there is potential for the compound to be used in the development of new drugs and other therapeutic agents. Further research is also needed to fully understand the mechanism of action of (-)-cyclodecane-1,5-diol and its potential applications in various fields of science.
In conclusion, (-)-cyclodecane-1,5-diol is a chiral bicyclic diol compound that has been synthesized and studied for its potential applications in various fields of science. Its unique properties make it useful in biological and chemical research, and there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of (-)-cyclodecane-1,5-diol can be achieved through a variety of methods. One common method involves the reduction of a bicyclic ketone precursor using a chiral reducing agent. Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. Regardless of the method used, the synthesis of (-)-cyclodecane-1,5-diol requires careful attention to stereochemistry in order to obtain the desired enantiomer.

Scientific Research Applications

(-)-Cyclodecane-1,5-diol has been used in various scientific research applications due to its unique properties. One such application is in the field of asymmetric synthesis, where it has been used as a chiral building block for the synthesis of other chiral compounds. It has also been used in the synthesis of chiral ligands for use in asymmetric catalysis.

properties

CAS RN

143086-40-2

Product Name

1,5-Cyclodecanediol, 9-(1-hydroxy-1-methylethyl)-2,6-bis(methylene)-, (1R*,5R*,9S*)-(-)-

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,5R,9S)-9-(2-hydroxypropan-2-yl)-2,6-dimethylidenecyclodecane-1,5-diol

InChI

InChI=1S/C15H26O3/c1-10-5-7-12(15(3,4)18)9-14(17)11(2)6-8-13(10)16/h12-14,16-18H,1-2,5-9H2,3-4H3/t12-,13+,14+/m0/s1

InChI Key

ZJQHXIIOVKOVID-BFHYXJOUSA-N

Isomeric SMILES

CC(C)([C@H]1CCC(=C)[C@@H](CCC(=C)[C@@H](C1)O)O)O

SMILES

CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O

Canonical SMILES

CC(C)(C1CCC(=C)C(CCC(=C)C(C1)O)O)O

synonyms

chrysanthetriol

Origin of Product

United States

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